molecular formula C12H18ClNO4 B1246713 Antiprotealide

Antiprotealide

Numéro de catalogue: B1246713
Poids moléculaire: 275.73 g/mol
Clé InChI: ISOLNHGTJDCQNQ-OSTYVCCYSA-N
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Description

Significance of the Ubiquitin-Proteasome System (UPS) in Eukaryotic Cellular Regulation

The ubiquitin-proteasome system (UPS) is the primary non-lysosomal pathway for selective protein degradation in eukaryotic cells. cellsignal.comahajournals.orgmdpi.com This system is fundamental for maintaining cellular homeostasis by eliminating misfolded, damaged, or otherwise unwanted proteins. creative-diagnostics.comebsco.com Its function is so critical that its discovery was recognized with the 2004 Nobel Prize in Chemistry. creative-diagnostics.comwikipedia.org The UPS plays a central regulatory role in a vast array of cellular processes, including cell cycle progression, signal transduction, gene expression, immune responses, and apoptosis (programmed cell death). ahajournals.orgmdpi.comwikipedia.orgtum.de

The process begins when a target protein is tagged with a chain of small regulatory proteins called ubiquitin. cellsignal.comcreative-diagnostics.com This tagging, or ubiquitination, is a precise, ATP-dependent enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). cellsignal.commdpi.com The E3 ligases provide substrate specificity, ensuring that only specific proteins are marked for destruction. cellsignal.com

Once a protein is polyubiquitinated, it is recognized by the 26S proteasome, a large, multi-subunit protease complex located in both the cytoplasm and the nucleus. cellsignal.comwikipedia.orgcancernetwork.com The 26S proteasome consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold the ubiquitinated substrate before translocating it into the 20S core for degradation. wikipedia.orgresearchgate.net Inside the central chamber of the 20S proteasome, the protein is broken down into small peptides. cellsignal.com

Foundational Role of Proteasome Inhibition in Biochemical and Cell Biological Investigations

Proteasome inhibitors have been invaluable tools for elucidating the diverse cellular functions of the proteasome. researchgate.netnih.gov By blocking the degradation of proteins, these chemical probes allow researchers to study the consequences of protein accumulation and the regulatory pathways governed by the UPS. tum.derupress.org The use of inhibitors was instrumental in confirming the proteasome as a novel class of N-terminal threonine protease. tum.de

Early research using inhibitors like peptide aldehydes helped to uncover the proteasome's role in critical cellular pathways, such as the activation of the transcription factor NF-κB, which is a key regulator of inflammation and cancer. researchgate.netrupress.org These studies demonstrated that the proteasome degrades IκB, an inhibitor of NF-κB. rupress.org Consequently, treating cells with a proteasome inhibitor prevents IκB degradation, blocks NF-κB activation, and can lead to apoptosis. rupress.org

Furthermore, investigations using proteasome inhibitors have been crucial for understanding ER-associated degradation (ERAD), a quality control process that removes misfolded proteins from the endoplasmic reticulum for destruction by the proteasome. rupress.org The development and application of specific inhibitors in countless studies have directly linked advances in basic cell biology with medical progress. tum.deresearchgate.netrupress.org

Overview of Natural Product-Derived Molecules as Advanced Research Probes

Natural products are a rich source of structurally diverse and biologically active molecules that serve as powerful probes for biological processes and as starting points for drug discovery. ingentaconnect.comnih.gov Many potent proteasome inhibitors have been discovered from natural sources, particularly from microorganisms. ingentaconnect.comcipsm.de These compounds often feature complex and unique molecular architectures that provide high potency and selectivity. ingentaconnect.comrsc.org

Notable examples include lactacystin, which converts to the active inhibitor omuralide, and epoxomicin, both derived from Streptomyces species. tum.dersc.org Another significant natural product is Salinosporamide A, isolated from the marine bacterium Salinispora tropica, which exhibits potent proteasome inhibition. sulab.orgrsc.org These natural products have been essential for studying the proteasome's structure and function. ingentaconnect.com

In this context, Antiprotealide emerged as a significant research tool. It was first created synthetically by E. J. Corey as a molecular hybrid of two other natural proteasome inhibitors: Salinosporamide A and omuralide. sulab.orgrsc.orgacs.org The design of this compound combined the core β-lactone-γ-lactam structure of Salinosporamide A with the isopropyl side group characteristic of omuralide. acs.orgnih.gov This synthetic compound proved to be a potent proteasome inhibitor and was made commercially available for research purposes in 2005. sulab.orgacs.org

Interestingly, subsequent investigations into the secondary metabolites of Salinispora tropica revealed that this compound is also a natural product, produced in small quantities by the wild-type organism. sulab.orgnih.gov It can also be generated biosynthetically by feeding leucine to a genetically engineered mutant of S. tropica in which the pathway to create the normal side chain of Salinosporamide A has been silenced. sulab.orgacs.orgnih.gov

This compound functions as a proteasome inhibitor, although it is less potent than Salinosporamide A. sulab.orgrsc.org Its C5 isopropyl substitution alters its binding affinity and selectivity for the different catalytic β-subunits of the proteasome compared to its parent compounds. nih.gov The availability of this compound, both as a synthetic compound and a natural product, provides researchers with another valuable tool to probe the intricacies of the ubiquitin-proteasome pathway. sulab.orgnih.gov

Research Findings on Inhibitory Activity

Evaluation of this compound's biological activity has shown that it inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome. sulab.org Comparative studies indicate that while effective, it is less potent than Salinosporamide A. sulab.orgrsc.org The IC₅₀ values, which represent the concentration of an inhibitor required to reduce a biological activity by half, quantify this difference.

Inhibitory Concentration (IC₅₀) Values (nM) of Proteasome Inhibitors sulab.orgacs.org
CompoundChymotrypsin-like (CT-L) ActivityTrypsin-like (T-L) ActivityCaspase-like (C-L) ActivityCytotoxicity (RPMI 8226 cell line)
Salinosporamide A4 ± 0.434 ± 1364 ± 811 ± 2
This compound (from S. tropica)31 ± 5262 ± 7>20,000283 ± 55
This compound (synthetic)27 ± 2211 ± 4>10,000220 ± 36

Propriétés

Formule moléculaire

C12H18ClNO4

Poids moléculaire

275.73 g/mol

Nom IUPAC

(1R,4R,5S)-4-(2-chloroethyl)-1-[(1S)-1-hydroxy-2-methylpropyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C12H18ClNO4/c1-6(2)8(15)12-10(17)18-11(12,3)7(4-5-13)9(16)14-12/h6-8,15H,4-5H2,1-3H3,(H,14,16)/t7-,8-,11-,12-/m0/s1

Clé InChI

ISOLNHGTJDCQNQ-OSTYVCCYSA-N

SMILES

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O

SMILES isomérique

CC(C)[C@@H]([C@]12C(=O)O[C@]1([C@H](C(=O)N2)CCCl)C)O

SMILES canonique

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O

Synonymes

antiprotealide

Origine du produit

United States

Antiprotealide: Historical Context and Biological Origin

Initial De Novo Chemical Synthesis and Conceptual Framework (E. J. Corey)

The story of antiprotealide begins not in nature, but in the laboratory of Nobel laureate E. J. Corey. wikipedia.org In 2005, Corey and his team first synthesized the molecule, which they named "this compound." mdpi.com This de novo synthesis was not accidental but was born from a conceptual framework inspired by two other potent proteasome inhibitors: salinosporamide A and omuralide. mdpi.comscispace.com

The design of this compound was a deliberate molecular hybridization. It incorporates the core bicyclic β-lactone-γ-lactam structure of salinosporamide A, a compound known for its potent proteasome inhibition. mdpi.comsulab.org However, the cyclohexene ring of salinosporamide A was replaced with the isopropyl group characteristic of omuralide. mdpi.comscispace.com This strategic substitution aimed to explore the structure-activity relationships of these proteasome inhibitors and to create new biochemical tools for cellular biology research. scispace.com The resulting synthetic analogue, this compound, demonstrated potent, low-nanomolar inhibition of the proteasome. scispace.com

Subsequent Discovery and Characterization as a Natural Product

For a time, this compound was considered solely a product of chemical synthesis. mdpi.com However, subsequent research revealed its presence in the natural world, specifically from marine bacteria of the genus Salinispora. acs.orgwikipedia.org

Isolation from Wild-Type Salinispora tropica Strains

The confirmation of this compound as a natural product came from the large-scale fermentation of the marine actinomycete Salinispora tropica. acs.orgnih.gov These fermentations were initially aimed at producing salinosporamide A for clinical trials. sulab.org During the purification process of crude extracts from these large-scale cultures, researchers identified minor secondary metabolites, one of which was spectroscopically identical to the synthetically created this compound. acs.orgnih.gov

Further analysis of shake flask cultures of three different wild-type S. tropica strains (CNB440, CNB476, and NPS21184) confirmed the production of this compound at concentrations of 1.1, 0.8, and 3.0 mg/L, respectively. sulab.orgacs.org This discovery firmly established that this compound is a natural metabolite of S. tropica. acs.orgnih.gov The discrepancy in earlier observations, where it was not detected in the wild-type strain CNB440, may be attributable to differences in the culture media used. sulab.org

Identification in Genetically Engineered Salinispora tropica Mutants

Interestingly, before its definitive identification in wild-type strains, this compound was also detected in genetically engineered mutants of S. tropica. mdpi.com In 2008, researchers reported the production of this compound through the bioengineering of S. tropica. mdpi.com Specifically, a mutant strain, S. tropica salX⁻, in which the biosynthetic pathway for the cyclohexenyl moiety of salinosporamide A was inactivated, was found to produce approximately 0.5 mg/L of this compound. mdpi.com This was achieved by exploiting a shunt in the phenylalanine biosynthetic pathway. nih.gov This genetic engineering approach not only led to the production of this compound but also other unnatural derivatives of salinosporamide, highlighting the potential of biotechnology to generate novel compounds. scispace.com

Classification as a Unique Molecular Hybrid of Proteasome Inhibitors

This compound is classified as a unique molecular hybrid of two distinct 20S proteasome inhibitors: salinosporamide A and omuralide. acs.orgnih.gov This classification stems directly from its chemical structure, which combines key features from both parent molecules. mdpi.comscispace.com

It retains the fused β-lactone-γ-lactam bicyclic core of salinosporamide A, which is crucial for its mechanism of action as a proteasome inhibitor. mdpi.comsulab.org However, it possesses the isopropyl group at the C5 position, a feature derived from omuralide, instead of the cyclohexene ring found in salinosporamide A. mdpi.comscispace.com This hybrid nature results in a distinct biological activity profile. While this compound is a potent inhibitor, it is less potent than salinosporamide A but more potent than omuralide in inhibiting the chymotrypsin-like (β5) subunit of the proteasome. rsc.org This unique combination of structural elements and resulting inhibitory activity makes this compound a valuable tool for studying the proteasome and a testament to the power of both chemical synthesis and natural product discovery.

Structure-activity Relationship Sar Studies and Analogue Design

Comparative Analysis of Antiprotealide with Parent Scaffolds (Salinosporamide A and Omuralide)

This compound can be conceptualized as a molecular hybrid, integrating the foundational β-lactone-γ-lactam core of Salinosporamide A with the characteristic C5 isopropyl side chain of Omuralide. nih.govsulab.org This structural amalgamation results in a distinct inhibitory profile. Salinosporamide A is noted for its potent, irreversible inhibition of the proteasome, a feature attributed to its C2 chloroethyl group and the bulky C5 cyclohexenyl ring. mdpi.comnih.gov The cyclohexenyl group, in particular, establishes significant hydrophobic interactions within the proteasome's S1 binding pocket, contributing to its high potency. nih.govnih.gov

CompoundCore StructureC2 SubstituentC5 SubstituentProteasome Inhibition Potency (IC50, β5-subunit)
Salinosporamide A β-lactone-γ-lactamChloroethylCyclohexenyl1.3 nM mdpi.com
Omuralide β-lactone-γ-lactamMethylIsopropyl49 nM mdpi.com
This compound β-lactone-γ-lactamChloroethylIsopropyl31 ± 5 nM uea.ac.uk

Influence of C5 Substitutions on Proteasome Binding Affinity and Selectivity

The substituent at the C5 position of the γ-lactam ring plays a pivotal role in modulating the interaction of this compound and its analogues with the proteasome. This position corresponds to the P1 residue in peptide substrates, which inserts into the S1 specificity pocket of the proteasome's catalytic subunits. mdpi.compurdue.edu

The S1 binding pocket of the proteasome's chymotrypsin-like (β5) subunit is a predominantly hydrophobic cavity. The potency of β-lactone-γ-lactam inhibitors is strongly correlated with the ability of their C5 substituent (the P1 group) to engage in favorable hydrophobic interactions within this pocket. nih.govkyoto-u.ac.jp The bulky cyclohexenyl ring of Salinosporamide A is well-suited to occupy this pocket, maximizing van der Waals contacts and displacing water molecules, which is energetically favorable. nih.govmdpi.com The reduced potency of this compound, with its less bulky isopropyl group, directly demonstrates that insufficient hydrophobic interactions in the S1 pocket lead to weaker inhibition. nih.gov Research has consistently shown that larger C5 substituents, such as the cyclohexenyl unit, afford additional hydrophobic interactions that are critical for potent inhibition. nih.govnih.gov

Impact of the Isopropyl Moiety Versus the Cyclohexenyl Ring

Critical Role of the C2 Chloroethyl Functional Group

The C2 chloroethyl side chain is a key structural feature of both this compound and its parent compound, Salinosporamide A, and is fundamental to their mechanism of irreversible inhibition. nih.govnih.gov After the initial, reversible binding and acylation of the active site threonine (Thr1) by the β-lactone ring, the chloroethyl group participates in a second, irreversible step. iupac.orgdoi.org The newly formed hydroxyl group on the inhibitor cyclizes, attacking the carbon bearing the chlorine atom in an intramolecular nucleophilic substitution. iupac.org This reaction forms a stable tetrahydrofuran ring, covalently and irreversibly linking the inhibitor to the proteasome. nih.goviupac.org The absence of this chloroethyl group, as seen in Salinosporamide B (which has an ethyl group instead), results in a significant reduction in potency and a shift to a slowly reversible binding mode. nih.gov This confirms the chloroethyl moiety's essential role as a chemical "warhead" that ensures sustained and irreversible inactivation of the proteasome. nih.govnih.gov

Elucidation of Structural Determinants for Inhibitory Potency and β-Subunit Selectivity

The inhibitory potency and selectivity of this compound and related compounds are governed by a combination of structural features. The primary determinants include the electrophilic β-lactone ring, the C2 chloroethyl group, and the nature of the C5 substituent. nih.govnih.gov

Inhibitory Potency: Potency is largely driven by two factors: the efficiency of the initial covalent reaction with the active site threonine, and the affinity of the non-covalent binding. The β-lactone provides the reactive center for covalent modification. nih.gov The C5 substituent's ability to form strong hydrophobic interactions within the S1 pocket significantly enhances binding affinity and, consequently, potency. nih.gov As demonstrated by the comparison between Salinosporamide A and this compound, a larger, more hydrophobic C5 group like the cyclohexenyl ring leads to greater potency. nih.govuea.ac.uk The C2 chloroethyl group solidifies this potency by rendering the inhibition irreversible. iupac.org

β-Subunit Selectivity: The proteasome has three distinct types of catalytic sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1), each with differently shaped substrate-binding pockets. nih.gov The structure of the C5 substituent is a key determinant of which subunits are inhibited. The bulky cyclohexenyl ring of Salinosporamide A allows it to inhibit not only the β5 subunit but also the β2 subunit, which has a larger S1 pocket. nih.gov In contrast, Omuralide and by extension this compound, with their smaller isopropyl groups, primarily target the β5 subunit. nih.govnih.gov The C2 side chain also influences selectivity; its interactions project into a space that differs between the subunits, further tuning the selectivity profile. nih.gov Therefore, the combination of the C5 and C2 substituents dictates the inhibitor's affinity for each of the catalytic β-subunits.

Design Principles for Novel β-Lactone-γ-Lactam Analogues

The extensive SAR studies on this compound, Salinosporamide A, and Omuralide have established clear principles for the design of new proteasome inhibitors based on the β-lactone-γ-lactam scaffold. nih.govuea.ac.uk

Retention of the Core Scaffold and Reactive Groups: The bicyclic β-lactone-γ-lactam core is essential as it positions the reactive β-lactone carbonyl for nucleophilic attack by the proteasome's active site threonine. mdpi.comnih.gov For irreversible inhibition, the C2 chloroethyl group (or a similar reactive moiety) is crucial. nih.gov

Optimization of the C5 Substituent: The C5 position is the primary site for modification to modulate potency and selectivity. To enhance potency against the β5 subunit, novel analogues should incorporate larger, hydrophobic groups capable of maximizing interactions within the S1 pocket. nih.govnih.gov Exploring various cyclic and acyclic hydrophobic moieties can lead to improved affinity. For instance, a cyclopentenyl substituent at this position was found to have inhibitory potency comparable to Salinosporamide A. nih.gov

Modification of the C2 Side Chain: While the chloroethyl group is effective for irreversibility, its length and the nature of the leaving group can be varied. nih.gov Altering the length of the chloroalkyl chain has been shown to be an important factor for inhibitory potency. nih.gov The introduction of other leaving groups, such as fluorine, has led to the creation of potent reversible inhibitors like fluorosalinosporamide. nih.gov

Exploiting Other Pockets: The relatively small size of these inhibitors means they primarily occupy the S1 and S2 pockets. nih.gov Designing analogues with extensions that can reach into other subsites, such as the S3 pocket, could lead to novel inhibitors with enhanced affinity and unique selectivity profiles. nih.gov

By systematically applying these principles, researchers can rationally design and synthesize new generations of β-lactone-γ-lactam analogues with tailored potency, selectivity, and pharmacological properties. nih.govuea.ac.uk

Preclinical Biological Efficacy and Cellular Impact Non-clinical Investigations

In Vitro Inhibitory Activity Against Purified Proteasome Enzymes

Antiprotealide has been evaluated for its ability to inhibit the proteolytic activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation in eukaryotic cells. rsc.orgtum.de The proteasome has multiple catalytic subunits, with the β5 subunit exhibiting chymotrypsin-like (ChT-L) activity being a primary target for many inhibitors. rsc.orgtum.de

In studies using purified yeast 20S proteasome, this compound demonstrated inhibitory activity against the chymotrypsin-like activity of the β5-subunit. nih.gov The reported IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was 38.2 ± 4.9 nM. nih.gov This positions this compound as a potent, low-nanomolar inhibitor of this key proteasomal activity. nih.gov

It is noted that while potent, this compound was found to be a weaker inhibitor compared to salinosporamide A. nih.gov This difference in potency is attributed to the size of the C5 side chain; the smaller isopropyl group of this compound results in fewer hydrophobic interactions with the S1 binding pocket of the β5-subunit compared to the larger cyclohexenyl unit of salinosporamide A. nih.gov

Effects on Cellular Proliferation in Specific Cancer Cell Lines (e.g., Human Multiple Myeloma RPMI 8226, Human Colon Carcinoma HCT-116)

The inhibitory effect of this compound on proteasome function translates to cytotoxic activity against cancer cell lines, which often exhibit higher proteasome activity and are more susceptible to its inhibition. nih.gov

Human Colon Carcinoma HCT-116: this compound has demonstrated cytotoxic effects against the human colon carcinoma cell line HCT-116. nih.gov The IC50 value for its cytotoxicity in this cell line was reported to be 0.856 µM. nih.gov This indicates that this compound can inhibit the proliferation of these cancer cells at sub-micromolar concentrations.

Interactive Data Table: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HCT-116Human Colon Carcinoma0.856

Note: Data is based on published research findings. nih.gov

While specific data for the human multiple myeloma RPMI 8226 cell line was not found in the searched literature, the known sensitivity of multiple myeloma cells to proteasome inhibitors like bortezomib suggests this would be a relevant area for further investigation. researchgate.net

Role as a Biochemical Probe for Understanding Proteasome Function in Cellular Systems

Due to its potent and specific inhibitory properties, this compound has emerged as a valuable biochemical tool for studying the function of the proteasome in cellular biology. nih.govnih.gov The use of such probes is crucial for elucidating the complex roles of the ubiquitin-proteasome system in various cellular processes. nih.govfrontiersin.org

Activity-based probes (ABPs), which are small molecules that covalently bind to active enzyme sites, are instrumental in this field. frontiersin.orgstanford.edu this compound, as a potent inhibitor, can be used in competitive binding assays or as a basis for developing such probes to investigate the activity and specificity of different proteasome subunits within a cellular context. nih.govmedkoo.com These tools allow for the direct monitoring of proteasome activity in live cells and tissues, providing insights into the function of different proteasome pools. stanford.edu

Induction of Polyubiquitinated Protein Accumulation in Cellular Models

A direct consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins, which are proteins tagged for degradation that can no longer be processed by the inhibited proteasome. mdpi.comnih.gov This buildup of unwanted proteins disrupts cellular homeostasis and can trigger apoptosis (programmed cell death). nih.gov

Inhibition of the proteasome by compounds like this compound is expected to lead to a significant accumulation of these polyubiquitinated proteins within treated cells. nih.gov This accumulation serves as a hallmark of proteasome inhibition and is a key mechanism through which these inhibitors exert their cytotoxic effects. researchgate.netnih.gov Studies on other proteasome inhibitors have consistently demonstrated this effect in various cell lines, leading to proteotoxic stress. rsc.orgnih.gov

Pathways Associated with Proteasome Inhibition in Preclinical Contexts

The inhibition of the proteasome by agents such as this compound triggers a cascade of downstream cellular events and affects multiple signaling pathways. nih.govsciltp.com These pathways are intricately linked to cell survival, proliferation, and apoptosis.

Key pathways affected by proteasome inhibition include:

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that promotes the expression of anti-apoptotic proteins. sciltp.com Its activation is dependent on the proteasomal degradation of its inhibitor, IκB. sciltp.com By preventing IκB degradation, proteasome inhibitors block NF-κB activation, thereby promoting apoptosis. nih.govsciltp.com

Endoplasmic Reticulum (ER) Stress: Cancer cells often have high rates of protein synthesis, which can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. sciltp.com The ubiquitin-proteasome system is critical for degrading these misfolded proteins. sciltp.com Inhibition of the proteasome exacerbates ER stress, ultimately leading to apoptosis. sciltp.com

Autophagy-Lysosome Pathway (ALP): The ALP is another major protein degradation pathway. frontiersin.org There is evidence of cross-talk between the ubiquitin-proteasome system and the ALP. frontiersin.org Inhibition of the proteasome can lead to the activation of the ALP as a compensatory response. frontiersin.org

Cell Cycle Control: The proteasome degrades key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p27). nih.govnih.gov By inhibiting their degradation, proteasome inhibitors can cause cell cycle arrest, preventing cancer cell proliferation. nih.gov

Apoptosis Induction: The accumulation of pro-apoptotic proteins (like p53 and Bax) that are normally degraded by the proteasome, coupled with the inhibition of anti-apoptotic pathways like NF-κB, shifts the cellular balance towards apoptosis. nih.gov

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Antiprotealide and Related β-Lactone-γ-Lactam Scaffolds

Initially conceived as a synthetic molecular hybrid of the natural products salinosporamide A and omuralide, this compound was first created through total synthesis by Corey and coworkers in 2005. mdpi.comacs.org This work was inspired by the structural similarities between salinosporamide A and omuralide, leading to a design that replaced the cyclohexenyl substituent of the former with the isopropyl group of the latter. mdpi.comacs.org

The synthesis of the broader class of β-lactone-γ-lactam natural products, including salinosporamides and omuralide, presents considerable synthetic challenges, and numerous strategies have been developed to construct this bicyclic framework. uea.ac.ukscispace.comresearchgate.net A common feature in many synthetic routes is the late-stage formation of the strained β-lactone ring. scispace.com This is typically achieved through the cyclization of a β-hydroxyacid precursor. scispace.com

Methodologies for constructing the core γ-lactam vary. One effective strategy involves the incorporation of amino acids, such as leucine or serine, to build the lactam structure, followed by key steps like diastereoselective acylation and desulfurization. uea.ac.uk Other approaches have utilized intramolecular cyclizations to form the γ-lactam ring. These include chemo- and stereoselective Dieckmann cyclizations to yield bicyclic tetramates and aldol cyclizations to form hydroxypyrrolidinones, which serve as advanced intermediates. scispace.com For related spiro-bicyclic systems found in natural products like oxazolomycin, synthetic strategies have employed Evans aldol reactions to construct the substituted pyrrolidine ring system. researchgate.net

Semisynthetic Strategies for Structural Diversification and Analogue Generation

Following its initial chemical synthesis, this compound was also successfully generated using biotechnological methods. mdpi.comnih.gov A simplified approach combining genetic engineering with precursor-directed biosynthesis was developed using the marine bacterium Salinispora tropica, the natural producer of salinosporamide A. acs.orgnih.gov Researchers created a mutant strain, S. tropica salX⁻, in which the biosynthetic pathway for the natural cyclohexenyl side chain of salinosporamide A was inactivated. acs.org When this mutant was supplied with leucine in the fermentation medium, it incorporated this amino acid to produce this compound at concentrations of approximately 1 mg/L. acs.org

This chemo-biosynthetic strategy has proven to be a powerful tool for generating structural diversity within the salinosporamide family. nih.gov By feeding analogues of the natural precursors to the engineered bacterial strain, a variety of unnatural derivatives with modifications at the C5 position can be produced. nih.gov For instance, feeding L-isoleucine to the S. tropica fermentation culture resulted in a 31-fold increase in the production of a related analogue (containing a sec-butyl group) while simultaneously inhibiting the production of this compound. mdpi.com This highlights the flexibility of the biosynthetic machinery and provides a valuable method for generating novel analogues for biological testing. nih.gov Semisynthetic modifications have also been applied to the parent compound, salinosporamide A, through the chemical derivatization of key intermediates like hydroxysalinosporamide and iodosalinosporamide to generate further structural variants. mdpi.com

Key Synthetic Transformations and Methodologies Employed

The construction of the this compound scaffold relies on a series of key chemical transformations. A critical and often final step in the synthesis is the formation of the β-lactone ring. scispace.com This transformation is typically accomplished via an intramolecular cyclization of a β-hydroxyacid intermediate using coupling reagents such as 1-chloro-N,N,2-trimethylpropenylamine (BOPCl) in the presence of a base like triethylamine (Et3N) or pyridine. scispace.com In nature, this tandem aldol-lactonization bicyclization is catalyzed by a single ketosynthase enzyme known as SalC. escholarship.org

The synthesis of the γ-lactam core has been approached through several methodologies:

Aldol Cyclization : An intramolecular aldol ring closure of a malonamide precursor has been used to generate the hydroxypyrrolidinone core with defined stereochemistry. scispace.com

Dieckmann Cyclization : A chemo- and stereoselective Dieckmann cyclization has been employed to form bicyclic tetramate intermediates from oxazolidine precursors. scispace.com

Amino Acid Incorporation : This strategy builds the lactam from an amino acid starting material, utilizing key transformations such as diastereoselective acylation with reagents like Mander's reagent. uea.ac.uk

Achieving the correct stereochemistry is paramount. The Evans aldol reaction has proven pivotal in establishing the desired stereocenters during the construction of the substituted pyrrolidine ring system found in related natural products. researchgate.net Other notable reactions used in the synthesis of related intermediates include the crossed Cannizzaro reaction and the ene-type reaction of oxazolones. researchgate.netresearchgate.net

Development of Novel Synthetic Routes for Advanced Intermediates and Derivatives

A primary objective in the field is the development of flexible and efficient synthetic routes that enable the rapid generation of this compound analogues for biological evaluation. uea.ac.uk Research has focused on creating new pathways to key precursors and advanced intermediates. uea.ac.ukscispace.com For example, novel methodologies have been established to synthesize either diastereomer of hydroxy leucine, a valuable intermediate that can be incorporated into the γ-lactam core to quickly form an advanced precursor of omuralide and its analogues. uea.ac.uk

Synthetic strategies using oxazolidine templates have been developed to access advanced bicyclic intermediates. scispace.com Depending on the reaction pathway chosen, these templates can lead to either bicyclic tetramates via a Dieckmann cyclization or hydroxypyrrolidinones through an aldol cyclization, providing versatile platforms for further functionalization. scispace.com The discovery and characterization of the biosynthetic enzyme SalC, which is responsible for forming the β-lactone-γ-lactam bicyclic core, opens the door to potential chemoenzymatic routes that could streamline the synthesis of these complex molecules. escholarship.org Furthermore, the emergence of computational tools for synthesis planning offers a new avenue for designing innovative hybrid routes that synergistically combine enzymatic and traditional synthetic reactions. nih.gov

Advancements in this compound Research: From Characterization to Bioengineering

This compound, a potent proteasome inhibitor, stands as a significant molecule in biochemical research. Initially conceived as a synthetic hybrid of salinosporamide A and omuralide, it was later discovered as a natural product of the marine actinomycete Salinispora tropica. This revelation has spurred further investigation into its properties and production. Advanced research techniques are continually unraveling the complexities of this compound, paving the way for new applications and discoveries.

Q & A

Q. What are the key structural features of Antiprotealide critical for proteasome inhibition, and how were they identified?

this compound’s C2 chloroethyl side chain enables irreversible binding to the 20S proteasome’s β-subunit, while the C5 isopropyl substituent modulates selectivity and binding affinity. These features were identified through comparative bioactivity assays and structural analysis of salinosporamide analogs. NMR and high-resolution MS confirmed the C5 substitution’s role in altering proteasome inhibition profiles, as seen in engineered Salinispora tropica mutants .

Q. How was this compound initially discovered, and what distinguishes it from natural salinosporamides?

this compound was first synthesized as a hybrid molecule combining structural motifs from salinosporamide A and omuralide. Later, it was identified as a minor natural product in S. tropica fermentations, confirmed via LC/(+)ESI-MS and spectroscopic characterization of wild-type strains. Its distinction lies in replacing salinosporamide A’s cyclohexenyl group with an isopropyl moiety, reducing steric hindrance while retaining proteasome affinity .

Q. What biosynthetic pathways produce this compound’s precursor units, and how were they elucidated?

The nonproteinogenic amino acid L-3-cyclohex-2'-enylalanine (CHA) and 2-acetyl-3-chlorobutyrate are key precursors. Isotopic labeling and gene cluster analysis (sal locus) revealed CHA biosynthesis via a phenylalanine pathway shunt, involving enzymes like SalX (prephenate dehydratase homolog) and SalW (aminotransferase). Disruption of salX abolished CHA production, enabling precursor-directed biosynthesis of this compound using exogenous amino acids like L-leucine .

Advanced Research Questions

Q. What genetic engineering strategies enable this compound biosynthesis in Salinispora tropica?

Targeted knockout of the salX gene (via PCR-based mutagenesis) eliminated competing CHA biosynthesis, redirecting metabolic flux toward exogenous precursors. Supplementation with nonnative amino acids (e.g., L-3-cyclohexylalanine) allowed the salX− mutant to produce this compound at ~1–3 mg/L yields. This approach leverages the flexibility of the sal biosynthetic machinery, particularly the β-hydroxylase SalD, which accommodates diverse C5 substituents .

Q. How does modifying the C5 substituent affect this compound’s bioactivity and proteasome subunit selectivity?

Structure-activity relationship (SAR) studies show that C5 substituents influence IC50 values against the proteasome’s β5 subunit. For example, cyclohexenyl or hydroxyl groups reduce potency compared to the isopropyl group in this compound. However, aliphatic analogs (e.g., cyclopentyl derivatives) exhibit enhanced activity in some cases, suggesting steric and electronic optimizations can fine-tune subunit selectivity. These findings were validated using purified yeast 20S proteasomes and cytotoxicity assays in HCT-116 cells .

Q. What experimental approaches resolve contradictions in biosynthetic intermediate characterization?

Discrepancies in intermediate identification (e.g., unexpected β-hydroxylated products) were resolved using a combination of:

  • HPLC-MS to track metabolite profiles in salX− mutants under varied precursor supplementation .
  • Gene complementation assays to confirm enzyme specificity (e.g., SalD’s role in C5 hydroxylation) .
  • Isotope-guided feeding studies to map carbon flux through the phenylalanine shunt pathway .

Q. What challenges arise in yield optimization of this compound via combinatorial biosynthesis?

Key limitations include:

  • Low titers (1–5 mg/L) due to poor substrate specificity of native adenylation domains (e.g., SalB) for nonnative precursors .
  • Competing pathways requiring precise gene knockout (e.g., salX, salD) to minimize byproduct formation .
  • Scalability issues in fermentation, as observed in 350 L bioreactors producing <100 mg of this compound .

Methodological Recommendations

Q. How to design precursor supplementation experiments for generating novel salinosporamide analogs?

  • Step 1: Identify target analogs (e.g., C5-modified derivatives) and synthesize/acquire nonnative amino acid precursors.
  • Step 2: Generate S. tropica mutants (e.g., salX−) to block endogenous precursor biosynthesis.
  • Step 3: Supplement cultures with precursors (0.3–0.5 mM) and monitor analog production via LC-MS/NMR .
  • Step 4: Validate bioactivity using proteasome inhibition assays and cytotoxicity screens .

Q. How to validate the role of specific enzymes in this compound biosynthesis?

  • Gene disruption: Use PCR-based mutagenesis to knock out candidate genes (e.g., salD for hydroxylation).
  • Heterologous expression: Clone gene clusters into model hosts (e.g., E. coli) to confirm enzyme function.
  • In vitro assays: Purify enzymes (e.g., SalU, SalW) and test substrate specificity using radiolabeled precursors .

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